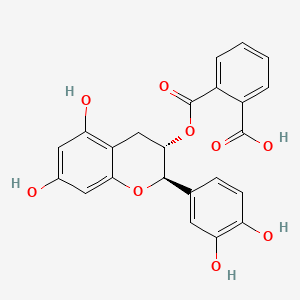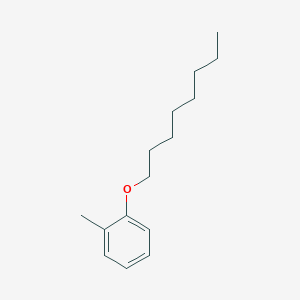![molecular formula C13H11N3O4 B14465318 2-[1-(2,4-Dinitrophenyl)ethyl]pyridine CAS No. 65838-94-0](/img/structure/B14465318.png)
2-[1-(2,4-Dinitrophenyl)ethyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(2,4-Dinitrophenyl)ethyl]pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a 2,4-dinitrophenyl group at the 1-position of an ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,4-Dinitrophenyl)ethyl]pyridine typically involves the reaction of 2,4-dinitrochlorobenzene with pyridine derivatives under specific conditions. One common method is the Zincke reaction, which involves the cyclocondensation of rigid, electron-rich aromatic diamines with 1,1′-bis(2,4-dinitrophenyl)-4,4′-bipyridinium salts . The reaction is carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to obtain high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(2,4-Dinitrophenyl)ethyl]pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium methoxide and other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
2-[1-(2,4-Dinitrophenyl)ethyl]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[1-(2,4-Dinitrophenyl)ethyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The presence of the dinitrophenyl group allows for interactions with various biomolecules, leading to changes in their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenylhydrazine: A related compound used in the detection of carbonyl compounds.
2,4-Dinitrophenylhydrazone: Formed by the reaction of 2,4-dinitrophenylhydrazine with aldehydes or ketones.
2,4-Dinitrophenylpyridine: Another pyridine derivative with similar structural features.
Uniqueness
2-[1-(2,4-Dinitrophenyl)ethyl]pyridine is unique due to its specific substitution pattern and the presence of both pyridine and dinitrophenyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Propriétés
Numéro CAS |
65838-94-0 |
|---|---|
Formule moléculaire |
C13H11N3O4 |
Poids moléculaire |
273.24 g/mol |
Nom IUPAC |
2-[1-(2,4-dinitrophenyl)ethyl]pyridine |
InChI |
InChI=1S/C13H11N3O4/c1-9(12-4-2-3-7-14-12)11-6-5-10(15(17)18)8-13(11)16(19)20/h2-9H,1H3 |
Clé InChI |
OYDFAJCHDVMJTI-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


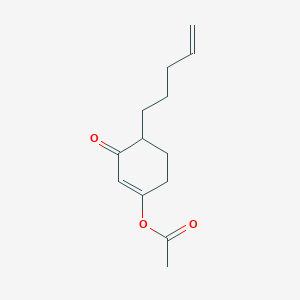
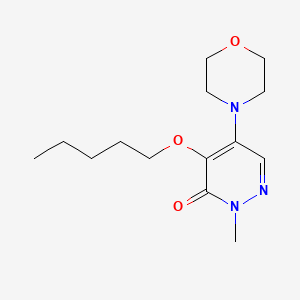
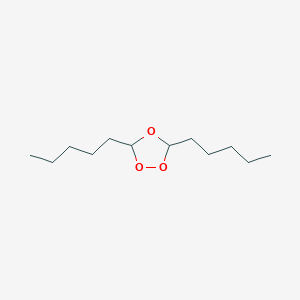
![1-[(2-Hydroxyethyl)thio]-3-(octyloxy)-2-propanol](/img/structure/B14465269.png)
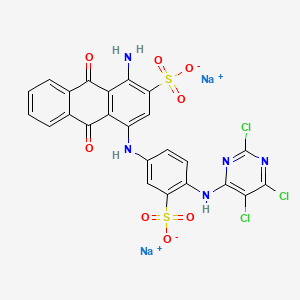
![3,3'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(6-oxocyclohexa-1,4-diene-1-carbaldehyde)](/img/structure/B14465285.png)
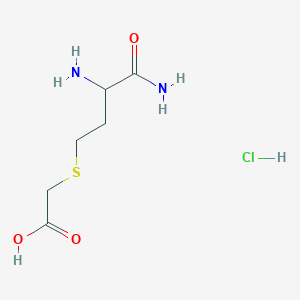
![7-Methyl-3-oxo-2,3-dihydro-1H-cyclopenta[a]naphthalene-1-carboxylic acid](/img/structure/B14465295.png)
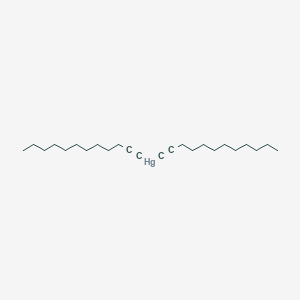
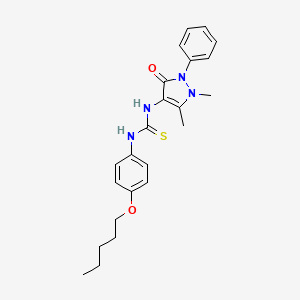
![Benzyl 2-[[2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate](/img/structure/B14465310.png)
![Benzenamine, 3,3'-[(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis(4,1-butanediyloxy)]bis-](/img/structure/B14465325.png)
